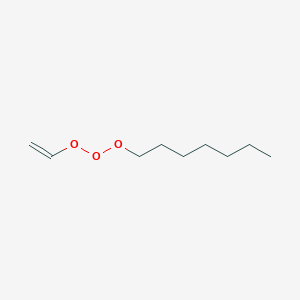
n-Heptyltrioxyethylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a member of the glycol ether family, which are compounds known for their solvent properties and applications in various industrial processes . This compound is characterized by its heptyl group attached to a trioxyethylene chain, making it a versatile molecule in both chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-Heptyltrioxyethylene typically involves the reaction of heptanol with ethylene oxide. The process begins with the activation of heptanol, followed by its reaction with ethylene oxide under controlled temperature and pressure conditions. The reaction is usually catalyzed by a base such as potassium hydroxide to facilitate the formation of the ether bond .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the continuous feeding of heptanol and ethylene oxide into the reactor, where they react in the presence of a catalyst. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: n-Heptyltrioxyethylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ether group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the nucleophile used.
Scientific Research Applications
n-Heptyltrioxyethylene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of n-Heptyltrioxyethylene involves its interaction with various molecular targets and pathways:
Solvent Properties: Its ability to dissolve both hydrophilic and hydrophobic substances makes it an effective solvent in various chemical reactions.
Biological Interactions: In biological systems, it can interact with cell membranes, enhancing the permeability and delivery of therapeutic agents.
Pathways Involved: The compound can modulate the activity of enzymes and receptors by altering the local environment and facilitating the transport of molecules across biological membranes.
Comparison with Similar Compounds
Ethylene Glycol Monoethyl Ether: Similar in structure but with an ethyl group instead of a heptyl group.
Diethylene Glycol Monoethyl Ether: Contains an additional ethylene glycol unit compared to n-Heptyltrioxyethylene.
Triethylene Glycol Monoethyl Ether: Similar backbone but with an ethyl group instead of a heptyl group.
Uniqueness: this compound stands out due to its longer heptyl chain, which imparts unique solubility and interaction properties. This makes it particularly useful in applications requiring a balance between hydrophilicity and hydrophobicity .
Properties
Molecular Formula |
C9H18O3 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
1-ethenoxyperoxyheptane |
InChI |
InChI=1S/C9H18O3/c1-3-5-6-7-8-9-11-12-10-4-2/h4H,2-3,5-9H2,1H3 |
InChI Key |
CYYYHKZTFGFMPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOOOC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















